
1-Fluoronaphthalene
Overview
Description
1-Fluoronaphthalene is an organofluorine compound belonging to the group of naphthalene derivatives and fluoroaromatics. Its chemical formula is C₁₀H₇F, and it appears as a colorless liquid that is insoluble in water . This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate.
Preparation Methods
1-Fluoronaphthalene can be synthesized through several methods:
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Diazotization Reaction: : This method involves mixing 1-naphthylamine with a strong acid solution and a nitrite solution or nitrite ester to carry out a diazotization reaction, forming a diazonium salt solution. The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to precipitate the diazonium salt. Finally, the diazonium salt is cracked with a fluoride salt to obtain this compound .
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Direct Fluorination: : Another method involves the direct fluorination of naphthalene using Selectfluor, a fluorinating agent .
Chemical Reactions Analysis
1-Fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, particularly with tert-butyllithium, to form 6-substituted phenanthridines
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is generally known that aromatic fluorinated compounds can undergo such reactions under appropriate conditions.
Common reagents used in these reactions include tert-butyllithium and other strong bases or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Fluoronaphthalene has been utilized in several key areas of scientific research:
- Organic Synthesis : It is employed as a reagent in the synthesis of various organic compounds. Notably, it has been used for the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines and as a precursor for the synthesis of LY248686, an inhibitor of serotonin and norepinephrine uptake .
- Analytical Chemistry : The compound serves as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). A validated RP-HPLC method was developed specifically for the analysis of this compound and its impurities, which is crucial for the quality control of pharmaceuticals like duloxetine hydrochloride .
- Biological Studies : Research indicates that this compound undergoes selective metabolism by fungal systems, leading to various hydroxylated metabolites. This property is significant for studies on biotransformation and environmental fate of fluorinated compounds .
Industrial Applications
This compound finds utility in several industrial applications:
- Solvent Use : It acts as a solvent for organic compounds due to its favorable solvent properties and relatively low toxicity. This makes it a safer alternative to more hazardous solvents in certain applications .
- Organic Electronics : The compound is utilized as a luminescent agent in organic light-emitting diodes (OLEDs), enhancing their performance through improved light emission properties .
- Corrosion Inhibition : In the petroleum industry, this compound is used as a corrosion inhibitor, protecting metal surfaces from oxidative damage .
- Space Exploration : A notable application includes its use in the Mars Science Laboratory's Curiosity rover, where it serves as part of the Organic Check Material. This application aids in calibrating the Sample Analysis at Mars (SAM) instrument suite, which analyzes Martian soil and atmosphere .
Case Study 1: Synthesis of Duloxetine Hydrochloride
In pharmaceutical research, this compound is a critical starting material for synthesizing duloxetine hydrochloride. A study established a stability-indicating RP-HPLC method to quantify this compound in the presence of related impurities. The findings highlighted that only this compound was present at levels below 0.1%, underscoring its importance in ensuring drug safety and efficacy .
Case Study 2: Metabolism by Fungal Systems
A study on the metabolism of this compound by Cunninghamella elegans revealed that this organism oxidizes the compound predominantly at specific positions on its aromatic ring. The metabolites formed were characterized using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This research provides insights into the environmental impact and biodegradation pathways of fluorinated aromatic compounds .
Mechanism of Action
The mechanism of action of 1-fluoronaphthalene primarily involves its role as a synthetic intermediate. In the synthesis of LY248686, for example, it acts as a precursor that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
1-Fluoronaphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: This compound has a bromine atom instead of a fluorine atom. It is used in similar organic synthesis applications but has different reactivity due to the nature of the bromine atom.
1-Chloronaphthalene: Similar to this compound, but with a chlorine atom.
The uniqueness of this compound lies in its specific reactivity profile and applications in both pharmaceutical synthesis and space exploration.
Biological Activity
1-Fluoronaphthalene (C10H7F) is a fluorinated aromatic compound derived from naphthalene, characterized by its stability and unique biological activities. This compound has garnered attention in various fields, particularly in organic solar cells and pharmacology. Its metabolic pathways and interactions with biological systems provide insights into its potential applications and implications.
Metabolism and Biotransformation
Research indicates that this compound is metabolized by the fungus Cunninghamella elegans ATCC 36112. The primary metabolic products include:
- Trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene
- Trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene
- 1-fluoro-8-hydroxy-5-tetralone
- 5-hydroxy-1-fluoronaphthalene
- 4-hydroxy-1-fluoronaphthalene
Additionally, conjugates such as glucosides, sulfates, and glucuronic acid derivatives are formed during metabolism. Notably, the fluoro substituent on the naphthalene ring influences the metabolic pathway by blocking epoxidation at the fluoro-substituted double bond and enhancing oxidation at specific positions (3,4 and 5,6) of the molecule .
Pharmacological Implications
This compound has been identified as a precursor for synthesizing LY248686 , a potent inhibitor of serotonin and norepinephrine uptake. This property suggests its potential utility in developing antidepressant medications or other therapeutic agents targeting neurotransmitter systems .
Study on Metabolic Pathways
A study published in The Journal of Organic Chemistry explored the metabolic pathways of this compound using advanced techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The findings confirmed that the major metabolites exhibited specific stereochemical configurations, indicating a highly selective metabolic process influenced by the fluoro substituent .
Application in Organic Solar Cells
Recent advancements have highlighted the role of this compound as an additive in organic solar cells (OSCs). In experimental setups, it was found to significantly enhance the power conversion efficiency (PCE) of OSCs by improving crystallization and morphology of non-fullerene acceptors. For instance:
Study | Configuration | Power Conversion Efficiency |
---|---|---|
Study A | D18/L8-BO | 19.0% |
Study B | Y6 Acceptor | 17.39% |
Study C | Dual-additive bilayer | 18.16% |
These studies demonstrate that this compound can optimize light absorption and charge transport properties in OSCs, making it a valuable component in renewable energy technologies .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-fluoronaphthalene, and how do they validate its molecular structure?
- Answer : this compound can be characterized using and spectroscopy. The chemical shift is typically observed at ~-63 ppm (referenced to external this compound) due to the electron-withdrawing fluorine atom . Gas chromatography-mass spectrometry (GC-MS) further confirms molecular weight (146.16 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies C-F stretching vibrations near 1,200 cm. Structural validation requires cross-referencing spectral data with computational simulations (e.g., density functional theory) .
Q. How can researchers design a systematic review to assess the toxicological effects of this compound?
- Answer : Follow a structured methodology:
Literature Search : Use databases like PubMed, TOXCENTER, and NTRL with search terms including CAS numbers (321-38-0), synonyms, and MeSH headings .
Inclusion Criteria : Prioritize studies on laboratory mammals (e.g., rodents) with inhalation, oral, or dermal exposure routes. Exclude parenteral studies unless supporting systemic effects .
Data Extraction : Extract outcomes such as hepatic, renal, or respiratory effects into standardized forms (e.g., Table C-2 in ) .
Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate randomization, dose reporting, and outcome completeness .
Q. What are the physicochemical properties of this compound critical for experimental design?
- Answer : Key properties include:
- Boiling Point : 215°C (critical for vapor-phase studies)
- Density : 1.1322 g/mL at 20°C (affects solvent compatibility)
- Solubility : Miscible in chlorinated solvents (e.g., chloroform) but immiscible in water .
These properties guide solvent selection, dosing methods, and environmental fate studies.
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Answer : Contradictions often arise from methodological variability. To address this:
- Re-evaluate Study Quality : Apply confidence ratings (High/Very Low) based on risk of bias criteria (e.g., randomization, outcome reporting) .
- Meta-Analysis : Pool data from high-confidence studies (e.g., Table C-6) to quantify effect sizes.
- Mechanistic Studies : Use in vitro models (e.g., cytochrome P450 assays) to clarify metabolic pathways that may explain species-specific toxicity .
Q. What advanced synthetic routes improve the yield of this compound for isotopic labeling?
- Answer : Photoredox catalysis enables radical-polar crossover fluorination of redox-active esters, achieving >90% yield for -labeled derivatives. Key steps:
Radical Initiation : Use [Ir(ppy)] as a photocatalyst under blue LED light.
Fluoride Source : Employ K for isotopic incorporation.
Purification : Isolate via preparative HPLC with UV/radiometric detection .
Q. How do environmental factors influence the degradation pathways of this compound in soil?
- Answer : Degradation is mediated by microbial activity and abiotic factors:
- Biodegradation : Pseudomonas spp. oxidize the naphthalene ring, leaving fluoride ions. Monitor via HPLC-IC (ion chromatography) .
- Photolysis : UV exposure at 254 nm cleaves C-F bonds, forming naphthoquinones. Use GC-MS to track intermediates.
- Soil pH : Acidic conditions (pH <5) stabilize the compound, delaying degradation .
Q. Methodological Frameworks
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use benchmark dose (BMD) modeling with software like EPA’s BMDS. Prioritize Akaike Information Criterion (AIC) to select the best-fit model (e.g., log-logistic). For non-monotonic data, apply Bayesian hierarchical models to account for study heterogeneity .
Q. How should researchers handle raw data discrepancies in multi-institutional studies on this compound?
- Answer :
- Standardization : Adopt shared protocols for instrumentation (e.g., NMR calibration with tetramethylsilane).
- Data Harmonization : Use platforms like Open Science Framework (OSF) to align metadata (e.g., exposure durations, solvent matrices).
- Transparency : Report all raw data in supplementary files with machine-readable formats (e.g., .csv) .
Properties
IUPAC Name |
1-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKTJOTWITYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F | |
Record name | 1-FLUORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID7059808 | |
Record name | 1-Fluoronaphthalene | |
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Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-FLUORONAPHTHALENE | |
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Record name | 1-Fluoronaphthalene | |
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Boiling Point |
419 °F at 756 mmHg (NTP, 1992) | |
Record name | 1-FLUORONAPHTHALENE | |
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Density |
1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 1-Fluoronaphthalene | |
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CAS No. |
321-38-0 | |
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Record name | 1-fluoronaphthalene | |
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Melting Point |
16 °F (NTP, 1992) | |
Record name | 1-FLUORONAPHTHALENE | |
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Retrosynthesis Analysis
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